3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C15H14F3N5OS and its molecular weight is 369.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Formation
- Synthesis of Novel Heterocyclic Compounds: 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides have been synthesized for creating tetrahydropyridothienopyrimidine derivatives and other related fused systems, contributing to the field of heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Biological Activity Exploration
- Investigation of Anti-Alzheimer and Anti-COX-2 Properties: Research has explored the use of derivatives of 3-amino-thieno[2,3-b]pyridines as potential anti-Alzheimer and anti-COX-2 agents, indicating an interest in the therapeutic applications of these compounds (Attaby, Abdel-fattah, Shaif, & Elsayed, 2009).
Advanced Material Synthesis
- Creation of Disperse Dyes: The chemical has been used in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which are then applied as disperse dyes on polyester fibers, showcasing its utility in materials science (Ho, 2005).
Potential Pharmaceutical Applications
- Synthesis of Antiproliferative Compounds: There's ongoing research into the synthesis of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines as antiproliferative compounds, highlighting their potential in developing new cancer treatments (van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound may interact with a variety of proteins or enzymes in the body, but without specific research, it’s difficult to identify the exact targets .
Mode of Action
It’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific research, it’s difficult to summarize the exact biochemical pathways affected by this compound. Given its structure, it’s possible that it could affect a variety of pathways related to cellular signaling, metabolism, or other processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. Without specific research, it’s difficult to discuss these factors in detail .
Properties
IUPAC Name |
3-amino-4-(1-ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5OS/c1-3-23-6(2)8(5-21-23)7-4-9(15(16,17)18)22-14-10(7)11(19)12(25-14)13(20)24/h4-5H,3,19H2,1-2H3,(H2,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJAEOWEWCUBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.